molecular formula C22H26N2O2 B6787482 N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide

N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide

Cat. No.: B6787482
M. Wt: 350.5 g/mol
InChI Key: GSONGSGOPLBOFF-GJUBGWGESA-N
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Description

N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide is a complex organic compound characterized by its distinct molecular structure featuring a phenyl group, hydroxyphenyl group, and a hexahydrocyclopentapyrrole ring. This compound is of interest in various scientific research areas due to its potential biological activities and applications in medicine and industry.

Properties

IUPAC Name

N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15(17-9-5-10-18(25)13-17)23-22(26)24-14-20(16-7-3-2-4-8-16)19-11-6-12-21(19)24/h2-5,7-10,13,15,19-21,25H,6,11-12,14H2,1H3,(H,23,26)/t15-,19?,20?,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSONGSGOPLBOFF-GJUBGWGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)NC(=O)N2CC(C3C2CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)NC(=O)N2CC(C3C2CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide typically involves multi-step reactions. A common route starts with the condensation of a 3-hydroxyphenylethylamine derivative with a phenyl-substituted cyclopentane precursor under controlled conditions. This reaction is often catalyzed by strong acids or bases and performed under inert atmospheres to avoid side reactions.

Industrial Production Methods In an industrial setting, large-scale production of this compound involves the optimization of reaction parameters such as temperature, pressure, and the use of high-purity reagents. Automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions it Undergoes This compound can participate in various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the hydroxyl group on the phenyl ring can be oxidized to a carbonyl group under specific conditions, while the hexahydrocyclopentapyrrole ring can undergo reductive amination to introduce different functional groups.

Common Reagents and Conditions Common reagents used in reactions involving this compound include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. Typical reaction conditions may involve solvents like dichloromethane or methanol and temperatures ranging from -78°C to room temperature.

Major Products Formed from these Reactions The major products formed from these reactions vary depending on the specific reagents and conditions used. Oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities.

Scientific Research Applications

This compound has broad applications in scientific research:

Chemistry It serves as a valuable intermediate in the synthesis of complex organic molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.

Biology In biological research, it is investigated for its potential interactions with enzymes and receptors, providing insights into biochemical pathways and cellular processes.

Medicine Medicinal chemists explore this compound for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities. Its structural features make it a candidate for drug development and pharmacological studies.

Industry Industrially, it can be employed in the production of advanced materials, fine chemicals, and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide is intricate and involves interactions with multiple molecular targets. It may bind to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. Detailed studies reveal that the compound can affect signaling pathways, leading to changes in gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

List of Similar Compounds

  • N-Phenylhexahydrocyclopentapyrrole

  • 3-Hydroxyphenylethylamine derivatives

  • Phenyl-substituted cyclopentanes

  • Hydroxyphenyl-substituted amides

Each of these similar compounds provides a different framework for exploring chemical reactivity and biological activities, but none offer the exact combination of properties found in this compound.

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